3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through condensation reactions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products by adding hydrogen or removing oxygen.
Substitution: Various substituents can replace specific atoms or groups within the compound, resulting in a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a diverse array of functionalized compounds.
Scientific Research Applications
3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a diagnostic agent.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide
- Diethyl 5-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Compared to similar compounds, this compound stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
23873-21-4 |
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Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C18H20N4OS/c1-4-22(5-2)13-7-9-14(16(23)11-13)20-21-18-19-15-8-6-12(3)10-17(15)24-18/h6-11,23H,4-5H2,1-3H3 |
InChI Key |
PHSYFNWPKMZATR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)O |
Origin of Product |
United States |
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